

# 2-Ethoxybenzonitrile physical and chemical properties

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## Compound of Interest

Compound Name: 2-Ethoxybenzonitrile

Cat. No.: B1582733

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An In-depth Technical Guide to **2-Ethoxybenzonitrile**: Properties, Synthesis, and Applications

## Introduction

**2-Ethoxybenzonitrile** is an aromatic organic compound featuring an ethoxy group ( $-\text{OCH}_2\text{CH}_3$ ) and a nitrile group ( $-\text{CN}$ ) attached to a benzene ring at ortho positions. This bifunctional molecule serves as a crucial building block in organic synthesis, most notably as a key intermediate in the production of various pharmaceuticals.<sup>[1]</sup> Its unique electronic and structural properties, stemming from the interplay between the electron-donating ethoxy group and the electron-withdrawing nitrile group, make it a versatile reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis protocols, and applications, with a particular focus on its role in drug development for researchers and scientists in the field.

## Chemical Identity and Physical Properties

Accurate identification and understanding the physical characteristics of a compound are fundamental to its application in research and development. **2-Ethoxybenzonitrile** is typically a solid or a clear, colorless to pale yellow liquid at room temperature.<sup>[1]</sup> Key identifiers and physical properties are summarized below.

### Table 1: Chemical Identifiers for 2-Ethoxybenzonitrile

Identifier	Value	Source
IUPAC Name	2-ethoxybenzonitrile	[2]
CAS Number	6609-57-0	[2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	[2]
Molecular Weight	147.17 g/mol	[2]
InChI Key	DXTLCLWOCYLDHL-UHFFFAOYSA-N	[2]
SMILES String	CCOc1ccccc1C#N	[2]
EC Number	613-895-3	[2]
MDL Number	MFCD00001789	

**Table 2: Physical Properties of 2-Ethoxybenzonitrile**

Property	Value	Source
Form	Solid / Liquid	[1]
Color	Clear colorless to pale yellow	[1]
Melting Point	5 °C (lit.)	[1]
Boiling Point	154 °C at 20 mmHg	[1]
Density	1.053 g/mL at 25 °C (lit.)	[1]
Refractive Index (n <sub>20/D</sub> )	1.5322 (lit.)	[1]
Flash Point	113 °C (235.4 °F) - closed cup	
Vapor Pressure	0.49-54000Pa at 20-238°C	[1]
Storage Temperature	Room Temperature, Sealed in dry	[1]

## Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment. The key spectral features of **2-Ethoxybenzonitrile** are consistent with its structure, showing characteristic signals for the ethoxy group, the aromatic ring, and the nitrile functional group.

- <sup>1</sup>H NMR: The proton NMR spectrum will exhibit signals for the aromatic protons (typically in the  $\delta$  7.0-7.8 ppm range), a quartet for the methylene (-OCH<sub>2</sub>-) protons of the ethoxy group, and a triplet for the methyl (-CH<sub>3</sub>) protons.
- <sup>13</sup>C NMR: The carbon NMR spectrum shows distinct signals for the nitrile carbon (typically  $\delta$  115-120 ppm), the aromatic carbons ( $\delta$  110-160 ppm), and the carbons of the ethoxy group.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption band around 2220-2240 cm<sup>-1</sup> corresponding to the C $\equiv$ N stretching vibration of the nitrile group. Additional peaks will be present for C-H bonds (aromatic and aliphatic) and C-O ether linkages.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M<sup>+</sup>) at m/z corresponding to the molecular weight of the compound (147.17). Fragmentation patterns would involve the loss of the ethoxy group or other characteristic fragments.[\[2\]](#)

## Synthesis and Reactivity

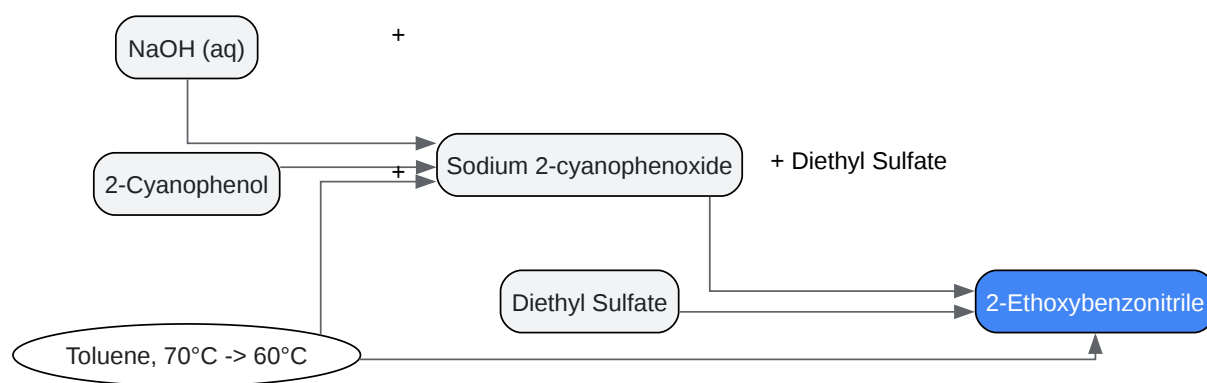
### Synthesis Protocol: Williamson Ether Synthesis

**2-Ethoxybenzonitrile** is commonly synthesized via a Williamson ether synthesis, a robust and widely used method for forming ethers. This approach involves the reaction of a phenoxide with an alkylating agent.

**Causality:** The choice of 2-cyanophenol as the starting material provides the necessary aromatic nitrile backbone. Sodium hydroxide is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic sodium 2-cyanophenoxide. Diethyl sulfate is an effective and reactive ethylating agent that readily undergoes an S<sub>N</sub>2 reaction with the phenoxide to form the desired ether linkage. Toluene serves as a suitable solvent for this reaction.

Experimental Protocol:

- **Reaction Setup:** To a 250 mL three-necked flask equipped with a stirrer, condenser, and dropping funnel, add 5.95 g (0.05 mol) of 2-cyanophenol, 20 mL of 10% aqueous sodium hydroxide (NaOH), and 80 mL of toluene.[1]
- **Phenoxide Formation:** Heat the mixture to 70 °C and maintain this temperature for 1 hour to ensure complete formation of the sodium 2-cyanophenoxide.[1]
- **Alkylation:** Lower the temperature to 60 °C. Slowly add 9.24 g (0.06 mol) of diethyl sulfate dropwise to the reaction mixture.[1]
- **Reaction Completion:** After the addition is complete, maintain the reaction at 60 °C for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL).
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure **2-Ethoxybenzonitrile**.



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## References

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